molecular formula C10H13N3O2 B13525778 5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13525778
M. Wt: 207.23 g/mol
InChI Key: DXEBGLUFULEWLK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with cyclopropyl and cyclopropylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition of azides with alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction can be catalyzed by copper (CuAAC) or can proceed under metal-free conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of catalysts, solvents, and purification methods are tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with biological macromolecules, influencing their function. The cyclopropyl groups may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
  • 1,5-Disubstituted 1,2,3-triazoles

Uniqueness

5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

5-cyclopropyl-1-(cyclopropylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-9(7-3-4-7)13(12-11-8)5-6-1-2-6/h6-7H,1-5H2,(H,14,15)

InChI Key

DXEBGLUFULEWLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=C(N=N2)C(=O)O)C3CC3

Origin of Product

United States

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